3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol
Description
Contextualization within the Dihydrobenzofuran Chemical Class
The dihydrobenzofuran chemical class comprises a bicyclic heterocyclic system where a benzene (B151609) ring is fused to a dihydrofuran ring. nih.gov Also known historically as coumarans, these structures are integral components of numerous biologically active compounds and natural products. nih.govcnr.it The core structure, 2,3-dihydrobenzofuran (B1216630), is noted for its stability and versatility, providing a rigid scaffold that is frequently utilized in medicinal chemistry. cnr.it
The properties of dihydrobenzofurans are dictated by this fused ring system. The structure contains two prochiral sp3-hybridized carbon atoms in the dihydrofuran ring, which allows for stereochemical diversity and places substituents out of the plane of the aromatic ring. cnr.it This three-dimensional architecture is a key feature in the design of molecules intended to interact with biological targets.
| Property | Value |
| Chemical Class | Dihydrobenzofurans (Coumarans) |
| Core Structure | Benzene ring fused to a dihydrofuran ring |
| Key Structural Feature | Contains two prochiral sp3 carbons (C2 and C3) |
| Significance | Key structural unit in many natural products and biologically active molecules |
Academic Significance of the 2,3-Dihydrobenzofuran Scaffold in Chemical Biology and Organic Synthesis
The 2,3-dihydrobenzofuran scaffold is a privileged structure in chemical biology and a frequent target in organic synthesis due to its prevalence in molecules with a wide array of biological activities. This scaffold is a core component of many natural products isolated from plants and fungi, including alkaloids, neolignans, and isoflavonoids. nih.gov Consequently, compounds containing this moiety have demonstrated activities such as anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. cnr.itnrfhh.com
Given its importance, numerous synthetic strategies have been developed for the construction and functionalization of the 2,3-dihydrobenzofuran nucleus. nih.govcnr.it Research in this area is highly active, with chemists continuously developing novel methods to access these structures, often with high levels of stereocontrol. acs.org Synthetic approaches are broadly categorized into intermolecular and intramolecular cyclization strategies. cnr.it Recent advancements include transition-metal-free protocols and photocatalytic reactions to construct the dihydrobenzofuran ring system under mild conditions. nih.gov The development of enantioselective methods, such as those employing iridium or rhodium catalysis, allows for the synthesis of specific stereoisomers, which is crucial for elucidating structure-activity relationships in medicinal chemistry. acs.orgnii.ac.jp
Overview of Key Research Trajectories Pertaining to 3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol
Direct academic research focusing on this compound is not prominent in the available scientific literature. However, research into the synthesis of the broader class of 3,3-disubstituted-2,3-dihydrobenzofurans provides a relevant context for potential synthetic routes and applications. The creation of a quaternary stereocenter at the C3 position is a significant synthetic challenge that has been addressed in recent studies.
A key research trajectory involves the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans using palladium-catalyzed methodologies. One such approach utilizes an intramolecular Heck-Matsuda reaction followed by subsequent carbonylation or an organotin transmetalation step. nih.gov This one-pot reaction proceeds under mild conditions and demonstrates a tolerance for a wide range of functional groups, providing access to a diverse array of enantioenriched dihydrobenzofurans that bear a ketone or an alkyl side chain adjacent to the C3 quaternary center. nih.gov While this research establishes a robust method for creating the 3,3-disubstituted core, the synthesis of the specific 3,3-dimethyl-7-ol derivative has not been reported as an exemplar.
The table below summarizes findings for a representative compound from this synthetic methodology, highlighting the yields and high enantiomeric ratios achievable for this structural class. nih.gov
| Compound Example | Synthesis Method | Yield (GP1) | Enantiomeric Ratio (er) |
| (R)-1-(3,6-Dimethyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | Heck-Matsuda/Carbonylation | 64% | 99:1 |
This demonstrates a clear academic interest in developing synthetic pathways to access complex 3,3-disubstituted dihydrobenzofurans. However, the research focus remains on the development of novel synthetic methods rather than the exploration of the biological or chemical properties of the specific compound this compound. The bulk of related research has instead concentrated on its 2,2-dimethyl isomer due to its industrial relevance. google.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2)6-12-9-7(10)4-3-5-8(9)11/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGVXFKHVMNPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=CC=C2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 3,3 Dimethyl 2,3 Dihydrobenzofuran 7 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY, HSQC, HMBC, and NOESY, provides a complete picture of the molecule's connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound reveals distinct signals for each proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region, with their specific chemical shifts and coupling constants dictated by the substitution pattern. The methylene (B1212753) protons at the C2 position of the dihydrofuran ring and the gem-dimethyl protons at the C3 position exhibit characteristic signals in the upfield region.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the aromatic carbons, the quaternary carbon at C3, the methylene carbon at C2, and the methyl carbons are all diagnostic. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups.
Two-dimensional NMR techniques are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy) experiments establish proton-proton coupling networks, allowing for the tracing of connections between adjacent protons, for instance, within the aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, providing a definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different fragments of the molecule, for example, by observing correlations from the gem-dimethyl protons to the quaternary carbon C3 and the neighboring aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide through-space correlations between protons that are in close proximity, which is invaluable for conformational analysis. For instance, NOE contacts between one of the gem-dimethyl groups and the C2 methylene protons would provide insights into the puckering of the dihydrofuran ring.
Conformational analysis of the dihydrofuran ring can be further aided by measuring vicinal coupling constants (³JHH) and comparing them with theoretical values derived from the Karplus equation. Moreover, computational methods like Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts for different possible conformers, and the comparison of these calculated values with experimental data can help in identifying the most populated conformation in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary from experimental data.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |
|---|---|---|---|---|
| C2-H | ~ 4.2 - 4.5 | ~ 75 - 80 | s | Methylene protons |
| C3-CH₃ | ~ 1.3 - 1.5 | ~ 25 - 30 | s | Gem-dimethyl protons |
| C4-H | ~ 6.6 - 6.8 | ~ 110 - 115 | d | Aromatic proton |
| C5-H | ~ 6.9 - 7.1 | ~ 120 - 125 | t | Aromatic proton |
| C6-H | ~ 6.7 - 6.9 | ~ 115 - 120 | d | Aromatic proton |
| C7-OH | ~ 4.5 - 5.5 | - | s (broad) | Phenolic proton, exchangeable |
| C3 | - | ~ 40 - 45 | - | Quaternary carbon |
| C3a | - | ~ 120 - 125 | - | Aromatic quaternary carbon |
| C7 | - | ~ 140 - 145 | - | Aromatic carbon bearing OH |
| C7a | - | ~ 145 - 150 | - | Aromatic quaternary carbon, ether linkage |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through the analysis of its fragmentation pattern. Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged species.
The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula.
The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound are expected to involve:
Loss of a methyl group: A prominent fragmentation pathway is the loss of a methyl radical (•CH₃) from the gem-dimethyl group at the C3 position. This results in a stable tertiary carbocation, which would give rise to a significant peak at [M-15]⁺.
Retro-Diels-Alder (RDA) type cleavage: Cleavage of the dihydrofuran ring can occur, although not a classical RDA reaction. This could involve the breaking of the C2-C3 and O1-C7a bonds, leading to the elimination of isobutylene (B52900) and the formation of a radical cation of the corresponding phenol (B47542).
Cleavage of the C2-C3 bond: Homolytic cleavage of the C2-C3 bond can lead to the opening of the dihydrofuran ring.
Loss of water: Under certain conditions, the loss of a water molecule from the phenolic hydroxyl group might be observed.
Isotopic analysis, particularly the observation of the M+1 peak, can further confirm the number of carbon atoms in the molecule, based on the natural abundance of ¹³C.
Table 2: Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 164 | [C₁₀H₁₂O₂]⁺• | Molecular Ion (M⁺•) |
| 149 | [M - CH₃]⁺ | Loss of a methyl radical |
| 131 | [M - CH₃ - H₂O]⁺ | Subsequent loss of water from the [M-15]⁺ ion |
| 121 | [C₈H₉O]⁺ | Complex rearrangement and fragmentation |
| 108 | [C₇H₈O]⁺• | Possible retro-Diels-Alder type fragmentation |
X-ray Crystallography for Solid-State Structure Determination and Diastereoselectivity Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction analysis would provide a wealth of information, including bond lengths, bond angles, and torsional angles, thereby confirming the molecular connectivity and revealing the conformation of the dihydrofuran ring.
In the context of derivatives of this compound that may contain additional stereocenters, X-ray crystallography is an invaluable tool for the unambiguous confirmation of diastereoselectivity in a chemical reaction. By determining the relative configuration of all stereocenters, it can provide conclusive proof of the stereochemical outcome of a synthesis.
The crystal packing of this compound would also be revealed, showing intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group and van der Waals interactions. These interactions are crucial for understanding the solid-state properties of the compound.
Table 3: Illustrative Crystallographic Data for a Related Dihydrobenzofuran Derivative (Data for 3,3-Dimethyl-2-benzofuran-1(3H)-one) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁/n |
| a (Å) | 14.3537(9) |
| b (Å) | 7.0069(5) |
| c (Å) | 8.2605(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 830.80(9) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" of the compound, with specific absorption or scattering bands corresponding to the stretching and bending vibrations of different functional groups.
The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene groups will appear in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkage and the phenolic C-O bond will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, will provide complementary information. The symmetric stretching of the aromatic ring and the C-C bonds of the dihydrofuran ring are expected to show strong Raman scattering.
A detailed vibrational mode analysis, often aided by DFT calculations, can assign specific vibrational frequencies to particular atomic motions within the molecule. This provides a deeper understanding of the molecular structure and bonding.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H stretch | Phenolic -OH |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1470 - 1430 | C-H bend | Aliphatic (CH₃, CH₂) |
| 1300 - 1200 | C-O stretch | Aryl ether |
| 1250 - 1150 | C-O stretch | Phenol |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization of Chiral Analogues
While this compound itself is achiral, its derivatives can be chiral if a substituent is introduced at a position that creates a stereocenter, or if the molecule possesses axial chirality. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the stereochemical characterization of such chiral analogues.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule. For chiral derivatives of this compound, the electronic transitions associated with the aromatic chromophore will give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.
Theoretical calculations of CD spectra using time-dependent density functional theory (TD-DFT) have become a powerful tool for assigning the absolute configuration of chiral molecules. By comparing the experimentally measured CD spectrum with the calculated spectra for both enantiomers, the absolute configuration can be determined with a high degree of confidence.
ORD spectroscopy, which measures the change in the angle of rotation of plane-polarized light as a function of wavelength, provides complementary information to CD. The combination of these chiroptical techniques is a cornerstone of stereochemical analysis for chiral analogues of this compound.
Computational and Theoretical Investigations of 3,3 Dimethyl 2,3 Dihydrobenzofuran 7 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for examining the electronic structure and predicting the reactivity of molecules. researchgate.net These methods model the electron density to determine the ground-state energy and other molecular properties.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net
For 3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can elucidate its electronic landscape. researchgate.netresearchgate.net
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this molecule, the HOMO is expected to be predominantly located on the electron-rich phenol (B47542) and dihydrofuran rings. This suggests that the molecule is susceptible to attack by electrophiles at these sites. researchgate.net
LUMO: The LUMO is the innermost orbital without electrons and can act as an electron acceptor. It is likely distributed across the aromatic system.
HOMO-LUMO Gap: A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This parameter is crucial for understanding the molecule's chemical behavior. researchgate.net
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface. For this compound, the MESP would show a negative potential (red/yellow) around the oxygen atoms of the hydroxyl and ether groups, indicating these are sites for electrophilic attack and hydrogen bond acceptance. A positive potential (blue) would be found around the phenolic hydrogen, highlighting its acidic nature. researchgate.netbhu.ac.in
Table 1: Key Electronic Properties Calculable via DFT
| Property | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Calculated partial charge on each atom. bhu.ac.in | Helps identify local electrophilic and nucleophilic sites. |
The most significant acidic site on this compound is the phenolic hydroxyl group. Quantum chemical calculations can predict its acid dissociation constant (pKa), which quantifies its acidity in a solution. Phenols are generally weak organic acids. nih.gov
The prediction of pKa involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically using a thermodynamic cycle. This method requires calculating the energies of both the protonated (neutral) and deprotonated (anionic) forms of the molecule in both the gas phase and solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often employed to estimate the energetic effects of the solvent. The electron-donating effects of the alkyl groups and the dihydrofuran ring are expected to influence the acidity of the phenolic proton.
Table 2: Parameters for Computational pKa Prediction
| Parameter | Description |
|---|---|
| Gas-Phase Free Energy of Deprotonation | The energy change of the deprotonation reaction in a vacuum. |
| Solvation Free Energy of the Neutral Molecule | The energy change when the neutral molecule is transferred from the gas phase to the solvent. |
| Solvation Free Energy of the Anion | The energy change when the deprotonated anion is transferred from the gas phase to the solvent. |
| Solvation Free Energy of the Proton | An experimentally determined value for the specific solvent. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
While the benzofuran (B130515) core of this compound is rigid, the five-membered dihydrofuran ring possesses some flexibility. Molecular dynamics (MD) simulations can model the atomic motions of the molecule over time, providing insights into its conformational preferences and dynamics.
An MD simulation would reveal the preferred puckering of the dihydrofuran ring, which can adopt conformations such as envelope or twist forms. These simulations also model the dynamic behavior of the hydroxyl group, including its rotational freedom and the potential for forming a transient intramolecular hydrogen bond with the adjacent ether oxygen. By explicitly including solvent molecules (like water), MD simulations can offer a realistic view of how the environment influences the compound's conformational landscape and dynamics.
Table 3: Key Outputs from Molecular Dynamics Simulations
| Metric | Description | Application |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the molecule's conformation during the simulation. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Identifies flexible regions of the molecule, such as the dihydrofuran ring. |
| Dihedral Angle Distribution | Analyzes the distribution of specific torsion angles over time. | Determines the preferred ring pucker and side-chain orientations. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Characterizes solvation shells and specific interactions like hydrogen bonds with the solvent. |
In Silico Prediction of Molecular Interactions with Biological Macromolecules (Excluding Clinical Outcomes)
Molecular docking is a primary computational technique used to predict how a small molecule (ligand), such as this compound, binds to a biological macromolecule, typically a protein. nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms.
The process involves placing the ligand into the binding site of a receptor and using a scoring function to evaluate the fit and predict the binding affinity. This can reveal key intermolecular interactions:
Hydrogen Bonds: The phenolic -OH group can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as an acceptor.
Hydrophobic Interactions: The dimethyl groups and the aromatic benzene (B151609) ring can form favorable hydrophobic contacts with nonpolar amino acid residues.
π-π Stacking: The benzene ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
These predictions can generate hypotheses about which proteins the compound might interact with and the specific nature of this binding, guiding experimental validation.
Table 4: Types of Predicted Intermolecular Interactions
| Interaction Type | Involving Groups on this compound | Potential Interacting Protein Residues |
|---|---|---|
| Hydrogen Bond (Donor) | Phenolic Hydroxyl (-OH) | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond (Acceptor) | Phenolic Hydroxyl (-OH), Ether Oxygen (-O-) | Arginine, Lysine, Histidine, Serine |
| Hydrophobic | Aromatic Ring, Methyl Groups (-CH3) | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Quantitative Structure-Activity Relationship (QSAR) Model Development for In Vitro Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound and its analogues, a QSAR model could predict their in vitro efficacy against a specific biological target.
Developing a QSAR model involves several steps:
Data Set Assembly: A collection of structurally related benzofuran derivatives with experimentally measured in vitro activities (e.g., IC₅₀ values) is required.
Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can describe physicochemical properties (e.g., LogP), electronic properties (e.g., atomic charges), or structural features (e.g., topological indices).
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the observed activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.
A validated QSAR model can be a powerful tool for screening virtual libraries of compounds and prioritizing the synthesis of new derivatives with potentially enhanced in vitro activity.
Table 5: Examples of Molecular Descriptors for QSAR
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count | Basic composition of the molecule. |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |
| Physicochemical (3D) | LogP (lipophilicity), Molar Refractivity | Solubility and polarizability. |
| Electronic (3D) | HOMO/LUMO energies, Dipole Moment | Electron distribution and reactivity. |
Molecular and Mechanistic Biological Studies of 3,3 Dimethyl 2,3 Dihydrobenzofuran 7 Ol in Vitro Focus
Enzyme Inhibition and Modulation Mechanisms in vitro
The 2,3-dihydrobenzofuran (B1216630) scaffold is a recurring motif in the design of various enzyme inhibitors. Derivatives of 3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol have been investigated for their ability to modulate the activity of several important enzymes.
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition
PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a validated strategy in cancer therapy. nih.gov Upon DNA damage, PARP-1 synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. nih.gov Inhibition of PARP-1 can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like those involving BRCA1/2. nih.gov The mechanism of some PARP-1 inhibitors involves trapping the enzyme on DNA, which is considered a particularly cytotoxic lesion. nih.govresearchgate.net While some benzofuran (B130515) derivatives have shown potential as anticancer agents, direct in vitro studies specifically evaluating this compound as a PARP-1 inhibitor are not prominently available in the current literature. However, fluorinated benzofuran and dihydrobenzofuran derivatives have been noted to induce cleavage of PARP-1, an indicator of apoptosis, in human colorectal adenocarcinoma cells (HCT116). nih.gov
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov A number of compounds with a benzo[b]furan skeleton have been developed as inhibitors of tubulin polymerization. nih.gov For instance, a series of 2-(3,4,5-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives have demonstrated potent antiproliferative activity by interacting with the colchicine (B1669291) binding site on tubulin and inhibiting its polymerization. nih.gov One of the most promising compounds from a related series, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), was identified as a potent tubulin polymerization inhibitor. nih.gov However, specific data on the direct inhibitory effect of this compound on tubulin polymerization is not available.
Neuraminidase Inhibition
Neuraminidase is a critical enzyme for the influenza virus, as it facilitates the release of new viral particles from infected cells. scienceopen.com Inhibition of this enzyme is a primary strategy for antiviral therapy against influenza. While oseltamivir, a widely used neuraminidase inhibitor, and its derivatives have been the subject of extensive research, there is no evidence in the reviewed literature to suggest that this compound or its close derivatives are inhibitors of neuraminidase. scienceopen.com
Cyclooxygenase (COX) and Nitric Oxide Synthase (NOS) Inhibition
Cyclooxygenases (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.gov Similarly, inducible nitric oxide synthase (iNOS) produces nitric oxide (NO), another important inflammatory mediator. japsonline.com The inhibition of COX and NOS is a common mechanism for anti-inflammatory drugs.
Studies on derivatives of the 3,3-dimethyl-2,3-dihydrobenzofuran (B2969581) core have shown inhibitory activity against these enzymes. For example, a series of 5-keto-substituted 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans were identified as inhibitors of both 5-lipoxygenase (5-LOX) and COX, with a preference for the COX-2 isoform. nih.gov Furthermore, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of both COX-2 and iNOS. nih.gov While these findings suggest the potential of the dihydrobenzofuran scaffold in modulating inflammatory pathways, specific IC₅₀ values for this compound against COX and NOS are not detailed in the available literature.
| Derivative Class | Target Enzyme | Activity |
| 5-keto-substituted 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans | COX-2 | Selective Inhibition |
| Fluorinated dihydrobenzofuran derivatives | COX-2, iNOS | Inhibition of expression |
Other Enzymatic Target Interactions (e.g., Tyrosinase, N-myristoyltransferase)
N-myristoyltransferase (NMT): Fungal N-myristoyltransferase (Nmt) is an attractive target for the development of novel antifungal agents. nih.gov This enzyme catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a subset of cellular proteins. This modification is crucial for the function and localization of these proteins. Derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol have been the basis for the development of potent inhibitors of Candida albicans N-myristoyltransferase (CaNmt). researchgate.net Modification at the C-2 position of a benzofuran derivative led to the discovery of antifungal agents that were effective in a murine model of systemic candidiasis. nih.gov
Receptor Binding Profiling and Ligand-Target Interactions in vitro (e.g., Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors)
The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into ligands for various G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors.
Serotonin Receptors: The serotonin (5-HT) system is implicated in a wide range of physiological and pathological processes, making its receptors important drug targets. Derivatives of this compound have been synthesized and evaluated for their affinity and activity at various 5-HT receptor subtypes.
A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives were found to be potent 5-HT₃ receptor antagonists. nih.gov In this series, the presence of dimethyl groups at the 2-position of the dihydrobenzofuran ring generally led to higher potency. One of the most potent compounds, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide, displayed a very high affinity for the 5-HT₃ receptor with a Kᵢ value of 0.055 nM. nih.gov
Furthermore, another derivative, (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, was designed as a selective 5-HT₂C agonist, with an EC₅₀ of 71 nM at the 5-HT₂C receptor, while showing significantly lower potency at the 5-HT₂A and 5-HT₂B receptors. nih.gov
| Derivative | Receptor Target | In Vitro Activity (Kᵢ or EC₅₀) |
| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide | 5-HT₃ | Kᵢ = 0.055 nM |
| (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine | 5-HT₂C | EC₅₀ = 71 nM |
Dopamine Receptors: Dopamine receptors are central to motor control, motivation, and reward, and are key targets for drugs treating conditions like Parkinson's disease and schizophrenia. nih.govnih.gov While numerous ligands have been developed for dopamine D₂ and D₃ receptors, direct binding data for this compound on these receptors is not available in the reviewed literature. researchgate.net Research in this area has focused on other structural classes of compounds.
Cellular Pathway Modulation Studies in vitro (e.g., antioxidant activity, anti-inflammatory mechanisms)
The benzofuran scaffold, a core component of this compound, is integral to a variety of bioactive compounds. nih.gov Derivatives of this scaffold have been the subject of numerous in vitro studies to elucidate their effects on cellular pathways, particularly those involved in oxidative stress and inflammation.
Research into benzofuran-2-one derivatives has highlighted their antioxidant properties. In cellular models of neurodegeneration using differentiated SH-SY5Y cells, these compounds have demonstrated an ability to reduce intracellular reactive oxygen species (ROS) levels. nih.govnih.gov A key mechanism identified is the upregulation of Heme Oxygenase-1 (HO-1), an essential enzyme in the cellular antioxidant defense system that catabolizes heme into biliverdin, iron, and carbon monoxide. nih.gov Certain benzofuran-2-one compounds were found to significantly boost both HO-1 mRNA and its protein expression, particularly a perinuclear isoform, when cells were subjected to oxidative stress. nih.gov This suggests a protective role by restoring redox homeostasis. nih.gov The antioxidant capacity of these derivatives has been quantified using methods like the 1,1-diphenyl-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov
In the context of inflammation, fluorinated derivatives of 2,3-dihydrobenzofuran have shown significant anti-inflammatory activity in vitro. nih.govmdpi.com Studies using lipopolysaccharide (LPS)-stimulated macrophages revealed that these compounds can suppress the inflammatory response by inhibiting the expression of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov This inhibition leads to a subsequent decrease in the secretion of several inflammatory mediators, including interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com Structure-activity relationship analyses suggest that the presence of halogen groups, such as bromine, alongside fluorine, hydroxyl, and/or carboxyl groups, enhances these biological effects. nih.govmdpi.com The mechanism often involves targeting critical inflammation signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammatory gene expression. nih.gov
Table 1: In Vitro Anti-Inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives
This table summarizes the inhibitory concentrations (IC₅₀) of selected dihydrobenzofuran derivatives on various inflammatory mediators in LPS-stimulated macrophages.
| Inflammatory Mediator | IC₅₀ Value Range (µM) | Reference |
| Interleukin-6 (IL-6) | 1.2 - 9.04 | nih.gov |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | nih.gov |
| Nitric Oxide (NO) | 2.4 - 5.2 | nih.gov |
| Prostaglandin E₂ (PGE₂) | 1.1 - 20.5 | nih.gov |
Antimicrobial Activity Mechanisms in vitro (e.g., antibacterial, antifungal)
The benzofuran nucleus, including the 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) structure, is a recognized pharmacophore in the development of antimicrobial agents. nih.govresearchgate.net In vitro studies have demonstrated that derivatives of this compound possess activity against a range of pathogenic microbes, including bacteria and fungi. nih.govresearchgate.netrsc.org
The antimicrobial efficacy of these compounds is often linked to specific structural modifications. For instance, the introduction of halogen atoms into the benzofuran ring has been shown to be a key factor for potent antibacterial activity. rsc.org Research on newly synthesized ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol confirmed their antimicrobial potential. researchgate.net
In vitro testing against various microbial strains provides specific data on their spectrum of activity. Halogenated derivatives of 3-benzofurancarboxylic acids, for example, have demonstrated selective activity, primarily against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL. researchgate.net Some of these derivatives also exhibit antifungal properties, particularly against Candida species. researchgate.net For example, certain compounds showed activity against Candida albicans and Candida parapsilosis with an MIC of 100 μg/mL. researchgate.net The mechanism of antifungal action for some related heterocyclic compounds has been suggested to involve the disruption of calcium homeostasis in the fungal cell. researchgate.net
Table 2: In Vitro Antimicrobial Activity of Selected Benzofuran Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values for specific benzofuran derivatives against representative bacterial and fungal strains.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| Halogenated 3-Benzofurancarboxylic Acid Derivatives | Gram-positive bacteria | 50 - 200 | researchgate.net |
| Halogenated 3-Benzofurancarboxylic Acid Derivatives | Candida albicans | 100 | researchgate.net |
| Halogenated 3-Benzofurancarboxylic Acid Derivatives | Candida parapsilosis | 100 | researchgate.net |
Structure Activity Relationship Sar Studies of 3,3 Dimethyl 2,3 Dihydrobenzofuran 7 Ol Analogues
Correlative Analysis of Structural Modifications and In Vitro Molecular Activity
The biological activity of derivatives based on the 2,3-dihydrobenzofuran (B1216630) framework is highly sensitive to structural modifications at various positions of the scaffold. Research into analogues has demonstrated that even minor chemical changes can lead to significant shifts in potency and selectivity.
For instance, in the development of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a series of novel substituted 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives were synthesized and evaluated. acs.org A structure-based design approach initially identified 2,3-dihydrobenzofuran-7-carboxamide as a lead compound with an IC₅₀ value of 9.45 μM. acs.org To explore the SAR, modifications were introduced, leading to the design of an alternative core, 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, which had an IC₅₀ of 16.2 μM. acs.org This scaffold's electrophilic 2-position was amenable to further modifications. acs.org
Docking studies of the 2,3-dihydrobenzofuran-3-one-7-carboxamide scaffold indicated that the benzylidene ring was near polar amino acid residues, including Glu763, Asp766, and Tyr889. acs.org This finding suggested that adding polar substituents to this ring could enhance PARP-1 inhibition. acs.org Following this hypothesis, an analogue featuring a vanillyl group (4′-hydroxy-3′-methoxyphenyl) at this position was synthesized and showed an improved IC₅₀ value of 3.62 μM. acs.org
The addition of halogen atoms to the benzofuran (B130515) ring has also been shown to significantly enhance anticancer activities. nih.gov This increased potency is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov For example, a derivative of 3-methyl-1-benzofuran with a bromine atom attached to the methyl group at the 3-position demonstrated potent cytotoxic activity against K562 and HL60 leukemia cells, with IC₅₀ values of 5 μM and 0.1 μM, respectively. nih.gov This highlights that the position of the halogen on the benzofuran ring is a critical factor for its biological activity. nih.gov
Furthermore, the phenolic hydroxyl group on the benzofuran scaffold has been identified as crucial for modulating anticancer activity. nih.gov The presence of this hydrogen-donating group can facilitate favorable interactions with the biological target, thereby inducing cytotoxic properties. nih.gov
| Compound/Derivative | Target/Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 2,3-Dihydrobenzofuran-7-carboxamide | PARP-1 | 9.45 | acs.org |
| 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | PARP-1 | 16.2 | acs.org |
| Vanillyl-substituted DHBF-3-one-7-carboxamide | PARP-1 | 3.62 | acs.org |
| Brominated 3-methyl-1-benzofuran derivative | K562 leukemia cells | 5 | nih.gov |
| Brominated 3-methyl-1-benzofuran derivative | HL60 leukemia cells | 0.1 | nih.gov |
Influence of Stereochemistry on Biological Interactions and Activity
Stereochemistry is a fundamental aspect of molecular recognition and can profoundly impact the biological activity of chiral compounds. nih.govnih.gov Although the majority of natural products are chiral and are often biosynthesized as a single enantiomer, understanding the role of each stereoisomer is critical in drug discovery. nih.govnih.gov The spatial arrangement of atoms in a molecule determines its ability to fit into the binding site of a biological target, such as an enzyme or receptor.
The influence of stereochemistry extends to pharmacokinetics, affecting processes like membrane transport. nih.gov For example, in studies of compounds unrelated to dihydrobenzofurans, such as 3-Br-acivicin and its derivatives, only isomers with a specific stereochemistry, the (5S, αS) isomers, exhibited significant antiplasmodial activity. nih.govnih.gov This stereoselectivity was attributed to their uptake by an L-amino acid transport system. nih.govnih.gov
While direct studies on the stereochemistry of 3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol analogues are not detailed in the provided sources, the principles remain broadly applicable. If a chiral center were introduced into analogues of this scaffold, it would be expected that the different enantiomers or diastereomers would display varying biological activities. One isomer would likely have a more favorable interaction with the target protein, leading to higher potency. Molecular modeling can shed light on the structural and stereochemical requirements for an effective interaction, guiding the synthesis of the more active isomer. nih.govnih.gov In some cases, stereochemistry may affect target binding, while in others, it may primarily influence cellular uptake, as seen with the 3-Br-acivicin isomers. nih.govnih.gov
Pharmacophore Modeling and Ligand-Based Design Principles for In Vitro Binding
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model serves as a template for designing or identifying new molecules with the potential to bind to the same target.
In the context of 2,3-dihydrobenzofuran derivatives targeting PARP-1, a key pharmacophoric feature is a carboxamide group. acs.org This group is crucial as it engages in π–π stacking interactions with adjacent tyrosine residues (Tyr896 and Tyr907) and forms critical hydrogen bonds with Gly863 and Ser904 in the catalytic site of PARP-1. acs.org Optimization strategies for PARP-1 inhibitors have often focused on restricting the conformation of this carboxamide through intramolecular hydrogen bonding to enhance potency. acs.org
For the 2,3-dihydrobenzofuran scaffold, computational analysis can reveal the key interactions that govern binding. For example, analysis of ligand-protein complexes can show that binding is driven by a combination of specific hydrogen bonds, stacking interactions, and electrostatic complementarity between the ligand and the protein surface. dundee.ac.uk By understanding these interactions, medicinal chemists can design new analogues that better satisfy the pharmacophoric requirements, leading to improved in vitro binding affinity.
Bioisosteric Replacements and Scaffold Hopping Strategies within the Dihydrobenzofuran Framework
Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry for lead optimization and the discovery of novel compounds. nih.govresearchgate.net Bioisosterism involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net Scaffold hopping is a more drastic approach that involves replacing the central core or scaffold of a molecule with a structurally different one, while maintaining the original biological activity. nih.govresearchgate.netrsc.org This strategy is often employed to move into new chemical space, improve drug-like properties, or circumvent intellectual property limitations. nih.govresearchgate.net
Within the 2,3-dihydrobenzofuran framework, these strategies can be applied to address specific liabilities. For instance, if a particular part of the scaffold is prone to metabolic degradation, it could be replaced with a bioisosteric group that is more stable. rsc.org One common strategy to reduce metabolic clearance is to replace an electron-rich aromatic system with a more electron-deficient one, which can increase its robustness towards oxidation by cytochrome P450 enzymes. researchgate.netrsc.org
Scaffold hopping can lead to the discovery of entirely new classes of compounds. nih.gov This process can be guided by computational methods that search for new scaffolds capable of presenting the key pharmacophoric features in the correct spatial orientation. acs.orgresearchgate.net An extensive scaffold-hopping exercise can generate a diverse range of new chemical entities, some of which may exhibit improved properties such as enhanced solubility. dundee.ac.uk For the dihydrobenzofuran framework, this could involve replacing the furan (B31954) or benzene (B151609) ring with various heterocyclic systems to explore new structure-activity landscapes. dundee.ac.uk
3,3 Dimethyl 2,3 Dihydrobenzofuran 7 Ol As a Versatile Synthetic Intermediate and Building Block
Application in the Total Synthesis of Complex Natural Products
The 2,3-dihydrobenzofuran (B1216630) skeleton is a prevalent motif in numerous biologically active natural products. While direct total syntheses starting from 3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol are not extensively documented in readily available literature, the synthesis of structurally related and complex natural products often involves the construction of the dihydrobenzofuran core as a key step. These synthetic strategies highlight the importance of the dihydrobenzofuran moiety and provide insight into how derivatives of this compound can be employed.
For instance, the synthesis of the sedative-hypnotic agent Ramelteon, a molecule with a complex tricyclic core, begins with precursors that lead to the formation of a 2,3-dihydrobenzofuran ring system. google.comgoogle.comacs.orgresearchgate.net One approach to Ramelteon involves the synthesis of the key intermediate 1-(2,3-dihydrobenzofuran-4-yl)ethanone, which then undergoes further transformations to build the final complex structure. google.comgoogle.comacs.org
Another example is the total synthesis of Ailanthoidol, a natural product containing a benzofuran (B130515) core. researchgate.net While various synthetic routes have been developed for Ailanthoidol, they all hinge on the effective construction of the central benzofuran scaffold, which can be achieved through different cyclization strategies. researchgate.net These examples underscore the significance of the 2,3-dihydrobenzofuran unit as a foundational element in the assembly of complex natural products. The methodologies used to create these intricate molecules demonstrate the synthetic utility of the dihydrobenzofuran framework.
Table 1: Examples of Complex Molecules with a Dihydrobenzofuran Core
| Compound | Significance | Key Synthetic Feature |
| Ramelteon | Sedative-hypnotic agent | Construction of a tricyclic system containing a 2,3-dihydrobenzofuran ring. google.comgoogle.comacs.orgresearchgate.net |
| Ailanthoidol | Natural product with a benzofuran core | Various strategies for the formation of the central benzofuran scaffold. researchgate.net |
Utilization in the Construction of Advanced Organic Molecules and Chemical Probes
The this compound scaffold is a valuable starting point for the development of advanced organic molecules and chemical probes due to its modifiable structure and inherent properties. Researchers have successfully synthesized a variety of derivatives with specialized functions by capitalizing on the reactivity of the phenolic and aromatic portions of the molecule.
One significant application is in the creation of fluorescent probes. The rigid dibenzofuran (B1670420) structure, which can be derived from dihydrobenzofurans, can be incorporated into amino acids to create fluorescent analogues of tyrosine. nih.gov These unnatural amino acids exhibit enhanced fluorescent properties and can be used to study biological processes, such as peptide hydrolysis by enzymes. nih.gov Additionally, benzofuran-based structures have been utilized to develop fluorescent sensors for reactive oxygen species (ROS), which are important in understanding oxidative stress in biological systems. rsc.org The design of these probes often involves modifying the benzofuran core to be initially non-fluorescent, with fluorescence being triggered upon reaction with the target molecule. rsc.org
The dihydrobenzofuran framework also serves as a template for designing inhibitors of biological pathways. For example, 2,3-dihydro-5-benzofuranols have been investigated as antioxidant-based inhibitors of leukotriene biosynthesis. nih.gov By modifying the dihydrobenzofuran ring system, researchers have been able to create compounds that can modulate the activity of enzymes like 5-lipoxygenase, which is involved in inflammatory responses. nih.gov
Furthermore, the synthesis of chalcones appended with a 2,3-dihydrobenzofuran moiety represents another avenue for creating advanced organic molecules. These compounds are synthesized through Claisen-Schmidt condensation and are of interest for their potential biological activities. youtube.com The versatility of the dihydrobenzofuran core allows for the introduction of various substituents, leading to a library of compounds with diverse properties.
Table 2: Applications in Advanced Organic Molecules and Chemical Probes
| Application Area | Example | Function/Significance |
| Fluorescent Probes | Dibenzofuran α-amino acids | Conformationally rigid analogues of tyrosine with enhanced fluorescence for studying peptides. nih.gov |
| Benzofurazan-based sensors | Detection of reactive oxygen species (ROS) in biological systems. rsc.org | |
| Enzyme Inhibitors | 2,3-Dihydro-5-benzofuranols | Antioxidant-based inhibitors of leukotriene biosynthesis for potential anti-inflammatory agents. nih.gov |
| Biologically Active Molecules | 2,3-Dihydrobenzofuran appended chalcones | Synthesis of a library of compounds with potential biological activities. youtube.com |
Role as a Precursor for Agrochemical Research (excluding specific product names or commercial data)
This compound, often referred to as carbofuran (B1668357) phenol (B47542) in the context of agrochemical research, is a well-established precursor for the synthesis of a variety of compounds with potential pesticidal activity. nih.gov Its chemical structure is a key component in the development of new insecticides, herbicides, and fungicides.
In the area of herbicide research, derivatives of this compound have been synthesized and evaluated for their herbicidal activity. For example, a series of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides have been developed. researchgate.net Research has shown that many of these compounds exhibit excellent and selective herbicidal activity, particularly against monocotyledonous grasses. researchgate.net
The dihydrobenzofuran moiety is also integral to the development of new insecticides and fungicides. researchgate.netresearchgate.net For instance, ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol have been synthesized and screened for their antimicrobial properties. researchgate.net Some of these derivatives have shown effectiveness against both Gram-positive bacteria and various fungi. researchgate.net Further modifications, such as the introduction of a 1,2,4-triazole-1-methyl-1,3-dioxolane group to the dihydrobenzofuran core, have also been explored for their potential fungicidal activity. researchgate.net The versatility of the this compound structure allows for the creation of a diverse range of molecules for agrochemical screening and development.
Table 3: Agrochemical Research Applications
| Research Area | Type of Derivative | Observed Activity |
| Herbicides | N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides | Selective herbicidal activity against monocotyledonous grasses. researchgate.net |
| Insecticides/Fungicides | Ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol | Antimicrobial activity against Gram-positive bacteria and fungi. researchgate.net |
| 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-2-(1,2,4-triazole-1-methyl)-1,3-dioxolane | Potential fungicidal activity. researchgate.net |
Advanced Analytical Methodologies for the Characterization and Quantification of 3,3 Dimethyl 2,3 Dihydrobenzofuran 7 Ol
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are fundamental tools for the separation, identification, and purity assessment of 3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is widely employed for the analysis of carbofuran (B1668357) and its metabolites, including this compound. Reversed-phase (RP) HPLC is a common approach for separating the compound from its parent molecule and other related metabolites in various matrices. recentscientific.comrsdjournal.org A specific RP-HPLC method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric acid to achieve separation. recentscientific.com For applications requiring compatibility with mass spectrometry, formic acid is substituted for phosphoric acid. recentscientific.com HPLC methods have been successfully developed for the determination of carbofuran metabolites in samples such as carrots and have been used in the analysis of human phenolic metabolites. rsdjournal.org The performance of other analytical methods, such as immunoassays, is often validated against HPLC due to its reliability and precision. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the qualitative and quantitative analysis of this compound, particularly in complex environmental and biological samples. sciresjournals.com The compound's volatility allows for its direct analysis by GC, where it is separated from other components before being introduced into the mass spectrometer for identification based on its unique mass spectrum. sciresjournals.comresearchgate.net GC-MS has been used to monitor the conversion of starting materials during the synthesis of the compound, confirming its utility in purity assessment. researchgate.net In forensic and environmental studies, GC-MS is used to detect and identify carbofuran and its degradation product, carbofuran phenol (B47542), in various samples. researchgate.net The electron ionization (EI) mass spectrum of this compound (carbofuran phenol) is characterized by a stable molecular ion peak at m/z 164 and a major fragment ion at m/z 149, corresponding to the loss of a methyl group. researchgate.net This fragmentation pattern provides unambiguous identification.
| Technique | Application | Typical Methodological Details | Research Context |
| HPLC | Purity Assessment, Quantification | Column: Reversed-phase C18Mobile Phase: Acetonitrile/Water with Phosphoric or Formic Acid recentscientific.comDetection: UV or Photodiode Array (PDA) researchgate.net | Analysis of synthesis products, quantification in metabolic studies, validation of immunoassays. nih.gov |
| GC-MS | Identification, Quantification in Complex Mixtures | Ionization: Electron Ionization (EI)Key Fragments (m/z): 164 (M+•), 149 ([M-CH3]+) researchgate.netUse Case: Detection in plant extracts, biological fluids, and environmental samples. rsdjournal.org | Forensic toxicology, environmental monitoring, analysis of pesticide degradation pathways. sciresjournals.comresearchgate.net |
Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Structural Confirmation and Metabolite Identification in Research Samples
For unambiguous structural elucidation and sensitive detection in complex research samples, hyphenated techniques that couple the separation power of liquid chromatography with the specificity of modern detectors are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) , particularly Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offers exceptional sensitivity and selectivity for analyzing this compound. akjournals.com This technique is crucial in metabolic studies, where it is used to identify and quantify metabolites of carbofuran in biological systems like liver microsomes. nih.gov The process involves chromatographic separation followed by mass spectrometric analysis where a specific precursor ion is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) mode allows for highly specific quantification, even at very low concentrations in complex matrices like duck liver tissue. akjournals.com LC-MS/MS has been instrumental in characterizing the degradation by-products of carbofuran, providing definitive structural evidence for its metabolites. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful tool for the direct structural confirmation of compounds in mixtures. nih.gov It combines the separation capabilities of HPLC with the structure-elucidating power of NMR spectroscopy. nih.gov In the context of this compound research, LC-NMR could be used to isolate the compound from a crude research sample (e.g., a microsomal incubate) and acquire its NMR spectrum in real-time. nih.gov This allows for the unequivocal confirmation of its chemical structure, including the specific arrangement of atoms and stereochemistry, without the need for complete purification. Different operational modes, such as stop-flow and loop storage, can be employed to enhance the signal for low-concentration analytes. nih.gov
| Technique | Principle | Application for this compound |
| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry for highly selective detection and quantification. | Identification and quantification as a metabolite of carbofuran in biochemical assays (e.g., liver microsomes), environmental samples, and poisoned tissues. akjournals.comnih.govnih.gov |
| LC-NMR | Couples liquid chromatography with NMR spectroscopy for online separation and structural elucidation of components in a mixture. | Unambiguous structural confirmation of the compound in complex research samples, distinguishing it from isomers and other metabolites without extensive purification. nih.gov |
Development of Specific Assays for Detection and Quantification in Biochemical Research Settings
In biochemical research, particularly in studies of enzyme kinetics, metabolic pathways, and inhibitor screening, the development of specific assays for this compound is essential. These assays are often designed within the context of studying the biotransformation of its parent compound, carbofuran.
Enzymatic Degradation and Microsomal Metabolism Assays: A primary setting for the quantification of this compound is in in vitro metabolic studies using liver microsomes. nih.gov These assays investigate the role of cytochrome P450 (CYP) enzymes in the metabolism of carbofuran. nih.gov The formation of metabolites, including 3-hydroxycarbofuran (B132532) and the hydrolytic product carbofuran phenol (this compound), is monitored over time. nih.govresearchgate.net Quantification is typically achieved by stopping the enzymatic reaction at various time points and analyzing the sample by HPLC or LC-MS/MS. akjournals.comnih.gov Similarly, assays using specific microbial enzymes, such as carbofuran hydrolase, can be developed where the activity is determined by measuring the rate of appearance of the phenol product. recentscientific.com
Immunoassays: Immunoassay techniques, like the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput platform for quantification. While many developed immunoassays target the parent compound, carbofuran, broad-specific monoclonal antibodies have been created that can simultaneously detect carbofuran and its metabolite, 3-hydroxycarbofuran. nih.govtandfonline.com This demonstrates the feasibility of developing a specific ELISA for this compound. Such an assay would involve immobilizing an antibody with high affinity for the target phenol and using a competitive format for detection, providing a rapid screening tool for biochemical research. nih.gov
Colorimetric and Spectrophotometric Assays: For simpler and more rapid detection in research settings, colorimetric methods can be developed. These assays are often based on a chemical reaction that produces a colored product, the absorbance of which can be measured with a spectrophotometer. For instance, methods have been developed for carbofuran that involve hydrolysis followed by a coupling reaction with a chromogenic agent like p-aminophenol to produce a colored species. tsijournals.comresearchgate.net A similar principle could be adapted for the direct quantification of this compound, providing a cost-effective assay for its detection in biochemical experiments where high specificity to distinguish from other phenols is not required. researchgate.net
Emerging Research Avenues and Future Perspectives for 3,3 Dimethyl 2,3 Dihydrobenzofuran 7 Ol
Exploration of Uncharted Synthetic Methodologies and Reactivity Patterns
The synthesis of the 2,3-dihydrobenzofuran (B1216630) core has traditionally relied on methods such as the intramolecular cyclization of appropriately substituted phenols. nih.gov For 3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol specifically, a patented multi-step process begins with 2-hydroxyacetophenone. nih.gov Another established, though less economical, route starts from catechol and methallyl chloride. nih.gov However, the future of its synthesis lies in exploring more efficient, sustainable, and novel methodologies.
Emerging strategies for the broader class of dihydrobenzofurans that could be adapted include:
Transition Metal-Catalyzed Reactions : Methodologies such as palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes offer a convergent and flexible approach to functionalized dihydrobenzofurans under unified reaction conditions. nih.gov Enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans has been achieved through a one-pot strategy involving a palladium-catalyzed Heck-Matsuda reaction. google.com
Brønsted Acid-Mediated Synthesis : Recent research has shown that ortho-allyl/prenyl phenols can be transformed into dihydrobenzofuran derivatives using Brønsted acids like polyphosphoric acid (PPA), which activates the phenolic oxygen to facilitate cyclization. researchgate.net
Photocatalysis : Visible-light-mediated synthesis, such as the oxyselenocyclization of 2-allylphenols, presents a sustainable and mild approach to constructing the dihydrobenzofuran ring. researchgate.net
Overview of Synthetic Methodologies for Dihydrobenzofurans
| Methodology | Key Reactants/Catalysts | Key Features | Potential for this compound |
|---|---|---|---|
| Classic Cyclization | 2-hydroxyacetophenone or Catechol | Multi-step, established process; can be uneconomical. nih.gov | Currently used but with challenges in cost and sustainability. |
| Pd-Catalyzed Heteroannulation | 2-Bromophenols, 1,3-Dienes, Urea Ligands | Convergent, tolerates diverse functional groups. nih.gov | High potential for developing more efficient and versatile syntheses. |
| Brønsted Acid-Mediated | ortho-prenyl phenols, Polyphosphoric acid | Metal-free cyclization. researchgate.net | A greener alternative to metal-catalyzed routes. |
| Photocatalysis | 2-Allylphenols, Visible Light, I2/SnCl2 | Mild and sustainable conditions. researchgate.net | Offers a highly sustainable pathway for future production. |
Integration of Advanced Computational Chemistry for Rational Design and Prediction
Advanced computational chemistry is poised to revolutionize the discovery and optimization of derivatives of this compound. Techniques such as pharmacophore-based screening, molecular docking, and molecular dynamics (MD) simulations are increasingly being used to design and predict the activity of molecules with a dihydrobenzofuran core. researchgate.netnih.gov
For instance, studies on other dihydrobenzofuran derivatives have successfully used these in silico methods to identify lead inhibitors for specific biological targets, such as the PDE1B enzyme, which is implicated in neurological disorders. researchgate.netnih.gov This approach allows for the rational design of novel inhibitors with high affinity and specificity before undertaking costly and time-consuming laboratory synthesis. By applying these computational tools to the this compound scaffold, researchers can:
Predict Binding Affinity : Docking simulations can predict how derivatives will bind to the active sites of various enzymes or receptors.
Analyze Structure-Activity Relationships (SAR) : Computational models can elucidate the structural features crucial for biological activity, guiding the modification of the lead molecule to enhance potency. researchgate.net
Assess Pharmacokinetic Properties : In silico tools can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed compounds, helping to prioritize candidates with favorable drug-like characteristics.
Identification of Novel Molecular Targets and Mechanistic Insights in vitro
The 2,3-dihydrobenzofuran scaffold is a common motif in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal effects. acs.orgnih.govnih.gov While this compound is known as a precursor to the insecticide carbofuran (B1668357), its intrinsic biological activities and those of its derivatives are not fully explored. chemicalbook.comgoogle.com
Future research will likely focus on screening this compound and its novel derivatives against a broader range of biological targets. Based on the activities of related structures, promising areas of investigation include:
Anticancer Activity : Fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have shown potential as anticancer agents, in part through their anti-inflammatory effects on pathways involving COX-2, IL-6, and nitric oxide (NO). nih.gov
Antiprotozoal Mechanisms : Dihydrobenzofuran neolignans have demonstrated activity against Trypanosoma cruzi, the parasite that causes Chagas disease. In silico and in vitro studies suggest these compounds may act by inhibiting tubulin polymerization, a critical process for the parasite's survival. mdpi.com
Antitubercular Targets : Novel 3-chlorobenzofuran derivatives have been designed and synthesized as potential antitubercular agents, showing inhibitory potency against Mycobacterium tuberculosis. jscholarpublishers.com
In vitro studies will be crucial for validating these potential activities and elucidating the precise mechanisms of action, paving the way for the development of new therapeutic agents.
Challenges and Opportunities in Sustainable Synthesis and Scalability
A significant challenge in the production of this compound has been the reliance on expensive starting materials like catechol or multi-step syntheses that may not be environmentally benign. nih.gov The opportunity lies in transitioning towards greener and more scalable manufacturing processes.
Key opportunities for sustainable synthesis include:
Catalyst-Free and Metal-Free Reactions : Exploring methods like the Brønsted acid-mediated cyclization or photo-induced reactions avoids the use of potentially toxic and expensive heavy metals. researchgate.net
Mild Reaction Conditions : The development of syntheses that operate at or near room temperature, such as the visible-light-mediated approach, can significantly reduce energy consumption. researchgate.netnih.govnih.gov
Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product minimizes waste.
For scalability, the adoption of continuous flow reactors and automated systems can enhance efficiency, ensure consistent product quality, and allow for safer handling of reagents. Overcoming the economic and environmental hurdles of traditional methods is key to realizing the full industrial potential of this compound. nih.gov
Potential for Derivatization in Materials Science and Non-Biological Applications
While the biological applications of dihydrobenzofurans are well-documented, their potential in materials science and other non-biological fields represents a significant emerging research avenue.
Electronic Materials : Recent research has demonstrated that dimethyl-dihydrobenzofuran derivatives can be used as electron-blocking layer (EBL) materials in the fabrication of highly efficient and stable blue fluorescent organic light-emitting diodes (OLEDs). researchgate.net Furthermore, the broader class of furan-containing oligomers is being investigated as "green" organic semiconductors, which are potentially biodegradable and derivable from biomass. rsc.orgresearchgate.net This suggests that the this compound scaffold could be a valuable building block for novel, sustainable electronic materials.
Industrial Antioxidants : Phenolic compounds are widely used as antioxidants in industrial applications to prevent the oxidative degradation of polymers, fuels, lubricants, and foods. nih.govjscholarpublishers.com The phenolic hydroxyl group on this compound makes it a candidate for investigation as a novel antioxidant or as a monomer for creating antioxidant polymers. Its efficacy would stem from the ability of the phenolic group to scavenge free radicals, thereby terminating oxidative chain reactions. semanticscholar.orgresearchgate.net
Potential Non-Biological Applications
| Application Area | Potential Role of this compound Derivatives | Key Property |
|---|---|---|
| Organic Electronics (OLEDs) | Component of electron-blocking layer materials. researchgate.net | Electronic and photophysical properties. |
| Organic Semiconductors | Monomer for "green" semiconducting oligomers/polymers. rsc.org | Charge transport capabilities. |
| Polymer Additives | Stabilizer to prevent oxidative degradation. | Antioxidant activity from the phenolic group. researchgate.net |
| Industrial Fluids | Antioxidant for lubricants and fuels. | Radical scavenging ability. researchgate.net |
Q & A
Q. What synthetic routes are optimal for preparing 3,3-dimethyl-2,3-dihydrobenzofuran-7-ol, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of dihydrobenzofuran derivatives typically involves cyclization of substituted phenols with propargyl alcohols or halides. For example, benzofuran scaffolds are synthesized via palladium-catalyzed coupling (e.g., using Pd(Ph₃)₂Cl₂ and CuI) under Sonogashira-like conditions . Key parameters include:
- Catalyst selection : Pd-based catalysts enhance coupling efficiency, while CuI accelerates oxidative addition .
- Purification : Column chromatography (e.g., PE/CH₂Cl₂ gradients) resolves intermediates, with yields >75% achievable .
- Functionalization : Post-synthetic modifications (e.g., azide substitution or chlorination) require precise stoichiometry to avoid side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify dihydrobenzofuran protons (δ 3.0–4.0 ppm for CH₂ groups) and aromatic protons (δ 6.5–7.5 ppm). The methyl groups (δ 1.2–1.5 ppm) confirm substitution at C3 .
- IR : A broad O–H stretch (~3200–3500 cm⁻¹) confirms the phenolic -OH group .
- Mass Spectrometry : Molecular ion peaks (e.g., [M]+· at m/z 234.01) validate the molecular formula .
Q. What solvent systems are suitable for solubility studies of this compound, and how does pH influence its stability?
Methodological Answer:
- Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen bonding with the phenolic -OH group. Non-polar solvents (PE, CH₂Cl₂) are ideal for extraction .
- pH Stability : Acidic conditions (pH < 3) may protonate the phenolic oxygen, reducing reactivity. Neutral to mildly basic conditions (pH 7–9) stabilize the compound but risk oxidation .
Advanced Research Questions
Q. How do crystallographic studies resolve discrepancies in the proposed molecular geometry of dihydrobenzofuran derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals planar benzofuran rings (mean deviation <0.005 Å) and intermolecular hydrogen bonds (e.g., O–H⋯O interactions at 2.7–2.9 Å) that stabilize crystal packing . For example, SCXRD of 2-methyl-7-nitro-2,3-dihydrobenzofuran confirmed the nitro group’s orientation and dihedral angles (85–90°), resolving ambiguities in NMR assignments .
Q. What mechanistic insights explain contradictory reactivity trends in dihydrobenzofuran functionalization (e.g., chlorination vs. azidation)?
Methodological Answer:
- Chlorination : Methanesulfonyl chloride reacts preferentially with alcohols (e.g., 45b → 77b) via SN2 mechanisms, requiring stoichiometric triethylamine to neutralize HCl byproducts .
- Azidation : Sodium azide displaces chloride in a nucleophilic substitution (SN1/SN2), with polar solvents (DMF) favoring azide stability . Competing elimination pathways (e.g., forming alkenes) are minimized by low temperatures (0–5°C) .
Q. How can computational modeling (DFT, MD) predict the compound’s pharmacokinetic properties or enzyme-binding affinity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior (e.g., susceptibility to oxidation at the phenolic -OH) .
- Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., dihydroorotate dehydrogenase) by modeling hydrogen bonds between the dihydrofuran oxygen and active-site residues .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) with Pd/Cu catalysts induce enantioselectivity in cyclization steps .
- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers post-synthesis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for dihydrobenzofuran derivatives?
Methodological Answer:
- Reproducibility Checks : Verify experimental conditions (e.g., drying time, solvent traces) that affect melting points .
- Cross-Validation : Compare NMR data with SCXRD-confirmed structures to rule out polymorphic variations .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Dihydrobenzofuran Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Pd(Ph₃)₂Cl₂, CuI, TMG, 80°C | 84–89 | |
| Chlorination | MsCl, Et₃N, CH₂Cl₂, 0°C | 57–99 | |
| Azidation | NaN₃, DMF, 24 h RT | 79 |
Q. Table 2. Spectroscopic Signatures of Core Functional Groups
| Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Dihydrofuran CH₂ | 3.2–3.8 (m) | 2850–2950 (C–H) |
| Phenolic -OH | 5.5–6.0 (br s) | 3200–3500 |
| Aromatic C–H | 6.5–7.5 (m) | 1600–1500 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
